Uplarafenib

描述

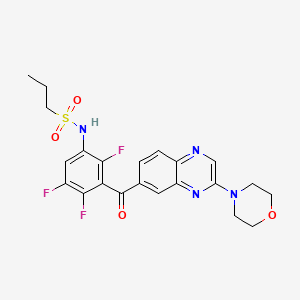

Structure

3D Structure

属性

CAS 编号 |

1425485-87-5 |

|---|---|

分子式 |

C22H21F3N4O4S |

分子量 |

494.5 g/mol |

IUPAC 名称 |

N-[2,4,5-trifluoro-3-(3-morpholin-4-ylquinoxaline-6-carbonyl)phenyl]propane-1-sulfonamide |

InChI |

InChI=1S/C22H21F3N4O4S/c1-2-9-34(31,32)28-17-11-14(23)20(24)19(21(17)25)22(30)13-3-4-15-16(10-13)27-18(12-26-15)29-5-7-33-8-6-29/h3-4,10-12,28H,2,5-9H2,1H3 |

InChI 键 |

HAYBWDINAFTFCJ-UHFFFAOYSA-N |

规范 SMILES |

CCCS(=O)(=O)NC1=CC(=C(C(=C1F)C(=O)C2=CC3=NC(=CN=C3C=C2)N4CCOCC4)F)F |

产品来源 |

United States |

Foundational & Exploratory

Uplarafenib: A Technical Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uplarafenib (formerly NP101) is a potent and selective inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway. Developed by Suzhou NeuPharma Co., Ltd., this small molecule drug is currently in Phase 3 clinical trials for the treatment of solid tumors harboring the BRAF V600E mutation, including melanoma and glioblastoma. This guide provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and available data on this compound.

Discovery and Lead Optimization

While specific details regarding the initial high-throughput screening (HTS) and hit-to-lead campaign for this compound are not extensively published, the discovery process for such targeted kinase inhibitors generally follows a well-established paradigm. This process typically involves:

-

Target Identification and Validation: The role of the BRAF V600E mutation in driving cancer cell proliferation is well-validated, making it a prime target for therapeutic intervention.

-

High-Throughput Screening (HTS): A large library of chemical compounds is screened using biochemical or cell-based assays to identify initial "hits" that inhibit BRAF kinase activity.

-

Hit-to-Lead Optimization: Promising hits are then subjected to medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process of chemical modification and biological testing leads to the identification of a "lead" compound.

-

Lead Optimization: The lead compound undergoes further extensive structure-activity relationship (SAR) studies to refine its pharmacological and pharmacokinetic profile, ultimately leading to the selection of a clinical candidate like this compound. The specific structural features of this compound, including the trifluorinated phenyl ring and the morpholinoquinoxaline core, were likely optimized to maximize potency against the BRAF V600E mutant while minimizing off-target effects.

A logical workflow for this discovery process is outlined in the diagram below.

Synthesis of this compound

The chemical name for this compound is N-[2,4,5-trifluoro-3-(3-morpholin-4-ylquinoxaline-6-carbonyl)phenyl]propane-1-sulfonamide. Its molecular formula is C22H21F3N4O4S, and its molecular weight is 494.48 g/mol .

While a complete, step-by-step validated protocol is proprietary, information from patent literature outlines the key synthetic steps. The synthesis is a multi-step process involving the preparation of key intermediates.

Experimental Protocol: Synthesis of this compound (Illustrative Steps from Patent Literature)

Step 1: Synthesis of 7-bromo-2-chloroquinoxaline

To a suspension of 7-bromoquinoxalin-2(1H)-one in POCl3, DMF is added. The mixture is heated, and upon cooling, poured into ice-water. The resulting precipitate is filtered and dried to yield 7-bromo-2-chloroquinoxaline.

Step 2: Synthesis of 4-(7-bromoquinoxalin-2-yl)morpholine

A solution of 7-bromo-2-chloroquinoxaline, morpholine, and K2CO3 in CH3CN is heated. After cooling and filtration, the product is obtained by concentration and recrystallization.

Step 3: Synthesis of 3-morpholinoquinoxaline-6-carbaldehyde

This step involves the conversion of the bromo group to a carbaldehyde.

Step 4: Synthesis of (3-amino-2,5,6-trifluorophenyl)(3-morpholinoquinoxalin-6-yl)methanone

N-(2,4,5-trifluorophenyl)pivalamide is reacted with LDA at low temperature, followed by the addition of 3-morpholinoquinoxaline-6-carbaldehyde. The resulting intermediate is then deprotected using concentrated HCl to yield the aminophenyl methanone derivative.

Step 5: Final Sulfonylation

The (3-amino-2,5,6-trifluorophenyl)(3-morpholinoquinoxalin-6-yl)methanone is reacted with propanesulfonyl chloride in the presence of a base to yield the final product, this compound.

The final product can be purified by recrystallization from a solvent such as ethyl acetate to yield different crystalline forms.

Mechanism of Action

This compound is a selective inhibitor of the serine/threonine-protein kinase B-Raf (BRAF). Specifically, it targets the BRAF V600E mutation, which is a driver mutation in several cancers. The BRAF V600E mutation leads to constitutive activation of the BRAF kinase, which in turn activates the downstream MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival.

This compound binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity. This blockade of BRAF V600E leads to the downregulation of the MAPK/ERK pathway, resulting in decreased cell proliferation and induction of apoptosis in cancer cells harboring this mutation.

Preclinical and Clinical Data

Preclinical Data

Specific preclinical data for this compound, such as detailed ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and in vivo efficacy in various xenograft models, are not yet publicly available. However, as a BRAF inhibitor, it is expected to exhibit potent anti-proliferative activity in BRAF V600E mutant cancer cell lines.

Table 1: Expected Preclinical Profile of this compound

| Parameter | Expected Value/Activity |

| Target | BRAF V600E Kinase |

| IC50 (BRAF Kinase) | Expected in the low nanomolar range |

| Cellular Potency | Potent inhibition of proliferation in BRAF V600E mutant cell lines |

| In Vivo Efficacy | Expected tumor growth inhibition in BRAF V600E xenograft models |

| Pharmacokinetics | Favorable oral bioavailability and metabolic stability |

Clinical Development

This compound is currently in Phase 3 clinical trials for the treatment of solid tumors with BRAF V600 mutations. While specific results from these trials have not yet been fully published, the progression to Phase 3 indicates promising earlier phase results in terms of safety and efficacy.

Information on specific clinical trials for this compound can be sought on clinical trial registries using its identifier, NP101, or by searching for trials sponsored by Suzhou NeuPharma Co., Ltd.

Conclusion

This compound is a promising next-generation BRAF V600E inhibitor with the potential to offer a new therapeutic option for patients with a range of solid tumors harboring this specific mutation. Its discovery and development highlight the continued success of targeted therapies in oncology. Further data from the ongoing Phase 3 clinical trials are eagerly awaited to fully delineate its clinical utility and safety profile.

Uplarafenib: A Technical Guide to its Chemical Structure, Physicochemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uplarafenib is a potent, orally bioavailable small molecule inhibitor of the RAF kinase family, with a particular focus on BRAF and its oncogenic V600E mutant. As a key component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, BRAF is a critical target in the development of targeted cancer therapies. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound, also known as B-Raf IN 10, is a complex molecule with the chemical formula C22H21F3N4O4S. Its structure is characterized by a trifluorinated phenyl group linked to a morpholinylquinoxaline moiety and a propanesulfonamide group.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-{2,4,5-trifluoro-3-[3-(morpholin-4-yl)quinoxaline-6-carbonyl]phenyl}propane-1-sulfonamide | [1] |

| Synonyms | B-Raf IN 10, B-Raf IN-10, B-Raf-IN-10 | [1] |

| CAS Number | 1425485-87-5 | [1] |

| Chemical Formula | C22H21F3N4O4S | [1] |

| Molecular Weight | 494.49 g/mol | [1] |

| SMILES | CCCS(=O)(=O)Nc1cc(F)c(F)c(c1F)C(=O)c1cc2ncc(nc2cc1)N1CCOCC1 | [1] |

| Predicted XlogP | 2.8 | [2] |

| Solubility | Soluble in DMSO | [1] |

| Appearance | Crystalline solid (predicted) | - |

| Melting Point | Data not publicly available. Similar compounds like Regorafenib exist in multiple crystalline forms with different melting points. | - |

| pKa | Data not publicly available. The sulfonamide group is acidic, and the morpholine and quinoxaline nitrogens are basic. | - |

Note: Some physicochemical properties are not publicly available and are therefore listed as such. Information on similar compounds is provided for context where available.

Mechanism of Action and Signaling Pathways

This compound is a potent inhibitor of the RAF family of serine/threonine kinases, including ARAF, BRAF, and CRAF. It shows particular potency against the oncogenic BRAF V600E mutant, which is prevalent in various cancers, including melanoma. The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival.

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of BRAF, thereby inhibiting its kinase activity. This action blocks the downstream signaling cascade, leading to the inhibition of MEK and ERK phosphorylation. The ultimate result is the suppression of gene expression responsible for cell growth and survival, and the induction of apoptosis in cancer cells harboring the BRAF V600E mutation.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on BRAF V600E.

Resistance Pathways

Despite the initial efficacy of BRAF inhibitors like this compound, acquired resistance often emerges. One of the key mechanisms of resistance involves the reactivation of the MAPK pathway or the activation of alternative survival pathways, such as the PI3K/AKT/mTOR pathway.

Caption: Key resistance mechanisms to BRAF inhibitors involving MAPK pathway reactivation and PI3K/AKT pathway activation.

Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize the activity of BRAF inhibitors like this compound. The specific parameters for this compound experiments may vary.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure the binding of an inhibitor to a kinase.

Workflow Diagram:

Caption: A generalized workflow for a TR-FRET based kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of the target kinase (e.g., recombinant BRAF V600E), a europium (Eu)-labeled anti-tag antibody specific for the kinase, an Alexa Fluor™-labeled ATP-competitive tracer, and serial dilutions of this compound in an appropriate buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Assay Plate Setup: Dispense the this compound dilutions into the wells of a 384-well microplate.

-

Reaction Assembly: Add the kinase-antibody mixture to the wells, followed by the addition of the tracer.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (Alexa Fluor™) and 615 nm (Europium).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Seed melanoma cell lines (e.g., A375, SK-MEL-28, which harbor the BRAF V600E mutation) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data

Table 2: In Vitro Activity of this compound

| Target/Cell Line | Assay Type | IC50 (nM) | Source |

| BRAF | Kinase Inhibition | 50 - 100 | [3] |

| BRAF V600E | Kinase Inhibition | < 50 | [3] |

| A375 (Melanoma, BRAF V600E) | Cell Proliferation | < 500 | [3] |

| SK-MEL-28 (Melanoma, BRAF V600E) | Cell Proliferation | < 500 | [3] |

Conclusion

This compound is a promising targeted therapy that demonstrates potent and selective inhibition of the BRAF kinase, particularly the V600E mutant. Its mechanism of action through the MAPK/ERK pathway highlights its potential for treating cancers driven by this oncogenic mutation. Understanding its chemical and physicochemical properties, along with the molecular basis of its action and potential resistance mechanisms, is crucial for its continued development and effective clinical application. The provided experimental protocols offer a framework for the further investigation and characterization of this and similar targeted therapeutic agents. As this compound progresses through clinical trials, more comprehensive data on its in vivo efficacy, pharmacokinetics, and safety profile will become available, further elucidating its role in the oncology landscape.

References

Uplarafenib: A Technical Guide to Target Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uplarafenib is a potent and selective inhibitor of BRAF kinase, a key component of the MAPK/ERK signaling pathway. This pathway, when constitutively activated by mutations such as BRAF V600E, is a critical driver in a variety of human cancers, most notably melanoma. As a targeted therapeutic agent, the efficacy and safety profile of this compound are intrinsically linked to its binding affinity for the intended target and its selectivity across the human kinome. This technical guide provides a comprehensive overview of the methodologies used to characterize the target binding affinity and selectivity of BRAF inhibitors like this compound, presents illustrative data in structured formats, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target: BRAF Kinase

This compound is a small molecule inhibitor targeting the serine/threonine-protein kinase B-raf (BRAF).[1] BRAF is a member of the RAF kinase family, which also includes ARAF and CRAF. These kinases are central components of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, a critical pathway that regulates cellular processes such as proliferation, differentiation, and survival. In healthy cells, the activation of this pathway is tightly regulated. However, activating mutations in the BRAF gene, with the V600E substitution being the most common, lead to constitutive kinase activity. This drives uncontrolled cell proliferation and is a major oncogenic driver in numerous cancers, including approximately 50% of melanomas.

This compound is designed to specifically inhibit the ATP-binding site of the BRAF kinase, thereby blocking downstream signaling and inhibiting the growth of BRAF-mutant tumors. The clinical development of BRAF inhibitors has significantly improved outcomes for patients with BRAF V600-mutant malignancies.

Target Binding Affinity of this compound

The binding affinity of a drug to its target is a critical determinant of its potency and duration of action. For this compound, high-affinity binding to BRAF, particularly the V600E mutant, is essential for its therapeutic effect. Binding affinity is typically quantified using parameters such as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), or the inhibitor constant (Ki).

While specific quantitative binding affinity data for this compound is not broadly published in the public domain, this section outlines the types of data that are generated in preclinical studies for BRAF inhibitors.

Biochemical Assays for Binding Affinity

Biochemical assays are performed in a cell-free system using purified recombinant kinase domains. These assays directly measure the interaction between the inhibitor and the kinase.

Table 1: Illustrative Biochemical Binding Affinity of a BRAF V600E Inhibitor

| Target Kinase | Assay Type | Parameter | Value (nM) |

| BRAF V600E | TR-FRET | IC50 | < 10 |

| Wild-Type BRAF | KinaseGlo | IC50 | 50 - 100 |

| CRAF | LanthaScreen | IC50 | > 500 |

Note: The data in this table is illustrative for a typical BRAF V600E inhibitor and does not represent published data for this compound.

Cellular Assays for Target Engagement

Cellular assays are crucial for confirming that the inhibitor can effectively engage its target within a biological context. These assays measure the inhibition of downstream signaling pathways or the direct binding of the inhibitor to the target in intact cells.

Table 2: Illustrative Cellular Target Engagement and Potency of a BRAF V600E Inhibitor

| Cell Line | BRAF Status | Assay Type | Parameter | Value (nM) |

| A375 (Melanoma) | V600E | p-ERK Western Blot | IC50 | < 20 |

| Malme-3M (Melanoma) | V600E | Cell Proliferation (CellTiter-Glo) | IC50 | < 50 |

| HT-29 (Colon) | V600E | Cell Proliferation (MTT) | IC50 | < 50 |

| SK-MEL-2 (Melanoma) | Wild-Type | Cell Proliferation (CellTiter-Glo) | IC50 | > 1000 |

Note: The data in this table is illustrative for a typical BRAF V600E inhibitor and does not represent published data for this compound.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical factor in its safety profile. Off-target inhibition of other kinases can lead to undesirable side effects. A comprehensive kinase selectivity profile is therefore essential. This is typically achieved by screening the inhibitor against a large panel of kinases.

Kinome-Wide Selectivity Screening

Table 3: Illustrative Kinase Selectivity Profile of a BRAF V600E Inhibitor (% Inhibition at 1 µM)

| Kinase Family | Kinase | % Inhibition |

| RAF | BRAF V600E | >95% |

| Wild-Type BRAF | 80% | |

| CRAF | 40% | |

| Other Kinases | SRC | <10% |

| VEGFR2 | <15% | |

| EGFR | <5% | |

| p38α | <10% |

Note: The data in this table is illustrative for a typical BRAF V600E inhibitor and does not represent published data for this compound. A highly selective inhibitor will show potent inhibition of its primary target (and its relevant mutants) with minimal activity against a broad range of other kinases.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate characterization of a drug candidate. Below are representative methodologies for the key experiments cited.

Biochemical Kinase Inhibition Assay (e.g., TR-FRET)

Objective: To determine the in vitro potency of an inhibitor against a purified kinase.

Methodology:

-

Reagents: Recombinant human BRAF V600E kinase, biotinylated MEK1 substrate, ATP, LanthaScreen™ Eu-anti-phospho-MEK1 antibody, and TR-FRET dilution buffer.

-

Procedure:

-

The inhibitor is serially diluted in DMSO and then added to the wells of a 384-well plate.

-

BRAF V600E kinase and biotinylated MEK1 substrate are added to the wells.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

The reaction is stopped by the addition of a solution containing the Eu-anti-phospho-MEK1 antibody.

-

After an incubation period to allow for antibody binding, the plate is read on a TR-FRET compatible plate reader.

-

-

Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-ERK (p-ERK) Western Blot Assay

Objective: To measure the inhibition of downstream BRAF signaling in a cellular context.

Methodology:

-

Cell Culture: BRAF V600E mutant cells (e.g., A375) are seeded in 6-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of the inhibitor for a specified time (e.g., 2 hours).

-

Lysis: Cells are washed with cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

Western Blotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against p-ERK1/2 and total ERK1/2 (as a loading control).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Data Analysis: Band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated and normalized to the vehicle control. IC50 values are determined from the dose-response curve.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of the inhibitor on the viability of cancer cell lines.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Treatment: A serial dilution of the inhibitor is added to the wells.

-

Incubation: Plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Assay: The CellTiter-Glo® reagent is added to each well, and the plate is incubated to allow for cell lysis and ATP-dependent luminescence generation.

-

Measurement: Luminescence is measured using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the number of viable cells. IC50 values are calculated from the dose-response curve after normalizing to the vehicle control.

Visualizations: Signaling Pathways and Experimental Workflows

MAPK/ERK Signaling Pathway

References

Initial In Vitro Efficacy of Uplarafenib on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uplarafenib (also known as B-Raf IN 10) is a potent BRAF inhibitor under investigation for the treatment of cancers harboring BRAF mutations. This technical guide summarizes the initial in vitro studies of this compound on various cancer cell lines, providing key quantitative data, detailed experimental methodologies, and an overview of the implicated signaling pathways. The data presented herein is based on currently available information and serves as a foundational resource for researchers in the field of oncology and drug development.

Introduction to this compound and BRAF Inhibition

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3] A key component of this pathway is the BRAF serine/threonine kinase. Mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the MAPK pathway, driving oncogenesis in a significant portion of melanomas, as well as a subset of colorectal, thyroid, and other cancers.[2][4]

BRAF inhibitors are a class of targeted therapies designed to selectively block the activity of mutant BRAF proteins, thereby inhibiting downstream signaling and suppressing tumor growth.[2][5] this compound is a novel small molecule inhibitor of BRAF. This document outlines the initial preclinical in vitro findings that characterize its activity against cancer cell lines.

Quantitative In Vitro Efficacy of this compound

Initial in vitro studies have demonstrated the potent and selective activity of this compound against BRAF-mutated cancer cell lines. The following tables summarize the key quantitative data from these early assessments.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| BRAF V600E | < 50 |

| BRAF (Wild-Type) | 50 - 100 |

Data sourced from available preclinical information.

Table 2: Anti-proliferative Activity of this compound in Melanoma Cell Lines

| Cell Line | BRAF Status | IC50 (nM) after 72h |

| A375 | V600E | < 500 |

| SK-MEL-28 | V600E | < 500 |

| CHL-1 | Wild-Type | No Inhibition |

| SK-MEL-31 | Wild-Type | No Inhibition |

Data indicates that this compound selectively inhibits the growth of melanoma cell lines harboring the BRAF V600E mutation.[6]

Core Experimental Protocols

The following sections detail the standard methodologies employed in the initial in vitro evaluation of BRAF inhibitors like this compound.

Cell Viability and Proliferation Assay

This assay is fundamental to determining the cytotoxic or cytostatic effect of a compound on cancer cells.

Protocol:

-

Cell Culture: Human melanoma cell lines (e.g., A375, SK-MEL-28, CHL-1, SK-MEL-31) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified duration, typically 72 hours.[6]

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

BRAF Kinase Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the BRAF kinase.

Protocol:

-

Reagents: Recombinant human BRAF (wild-type and V600E mutant) enzyme, a suitable substrate (e.g., MEK1), and ATP are required.

-

Reaction Setup: The kinase reaction is performed in a buffer containing the BRAF enzyme, the substrate, and varying concentrations of this compound.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radiometric assays (using ³²P-ATP), ELISA-based methods with phospho-specific antibodies, or luminescence-based assays that measure the amount of remaining ATP.

-

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the drug concentration.

Western Blot Analysis for Pathway Modulation

Western blotting is used to assess the effect of the inhibitor on the phosphorylation status of key proteins within the MAPK signaling pathway.

Protocol:

-

Cell Lysis: Cancer cells are treated with this compound for a defined period, after which they are lysed to extract total proteins.

-

Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-MEK, MEK).

-

Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands is quantified to determine the relative change in protein phosphorylation upon treatment with the inhibitor.

Signaling Pathways and Visualizations

This compound, as a BRAF inhibitor, is designed to target the MAPK signaling cascade. The following diagrams, generated using Graphviz (DOT language), illustrate the targeted pathway and a typical experimental workflow.

Conclusion

The initial in vitro data for this compound demonstrates its potential as a potent and selective inhibitor of mutant BRAF. The compound effectively suppresses the proliferation of BRAF V600E-positive melanoma cell lines at sub-micromolar concentrations, with a favorable selectivity profile against wild-type BRAF cell lines. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel BRAF inhibitors. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy in more complex preclinical models.

References

- 1. pharmacylibrary.com [pharmacylibrary.com]

- 2. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]

- 3. dovepress.com [dovepress.com]

- 4. mdpi.com [mdpi.com]

- 5. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

preclinical pharmacokinetics and pharmacodynamics of Uplarafenib

A Technical Whitepaper for Researchers and Drug Development Professionals

Disclaimer: Publicly available preclinical data for Uplarafenib is currently limited. This document summarizes the existing in vitro data and provides a generalized framework for the preclinical assessment of a BRAF inhibitor of this class, based on established methodologies. The experimental protocols for in vivo studies are hypothetical and illustrative of standard practices in the field.

Introduction

This compound (also known as B-Raf IN 10) is a potent and selective small molecule inhibitor of the RAF kinase family, with a primary focus on BRAF and its oncogenic mutants, most notably the V600E mutation.[1] Mutations in the BRAF gene are pivotal drivers in a significant portion of human cancers, particularly melanoma, making it a key therapeutic target. This compound's mechanism of action centers on the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. This whitepaper provides a detailed overview of the available preclinical pharmacokinetics and pharmacodynamics of this compound, alongside generalized experimental protocols relevant to its stage of development.

Pharmacodynamics

The pharmacodynamic activity of this compound has been characterized through in vitro studies, demonstrating its potent inhibition of the BRAF kinase and its downstream effects on cancer cell proliferation.

In Vitro Activity

Quantitative analysis of this compound's in vitro potency reveals its significant inhibitory effects on both wild-type BRAF and the V600E mutant, as well as its ability to suppress the growth of melanoma cell lines harboring the BRAF V600E mutation.

| Target/Cell Line | Assay Type | Endpoint | Value | Reference |

| BRAF (wild-type) | Kinase Assay | IC50 | 50-100 nM | [1][2] |

| BRAF V600E | Kinase Assay | IC50 | < 50 nM | [1] |

| BRAF | Inhibition Assay | % Inhibition @ 1 µM | > 89% | [1] |

| BRAF V600E | Inhibition Assay | % Inhibition @ 1 µM | > 89% | [1] |

| A375 (Melanoma, BRAF V600E) | Cell Proliferation Assay | IC50 | < 500 nM | [1] |

| SK-MEL-28 (Melanoma, BRAF V600E) | Cell Proliferation Assay | IC50 | < 500 nM | [1] |

| CHL-1 (BRAF wild-type) | Cell Proliferation Assay | Activity | Minimal | [1] |

| SK-MEL-31 (BRAF wild-type) | Cell Proliferation Assay | Activity | Minimal | [1] |

Signaling Pathway

This compound targets the BRAF kinase within the RAS-RAF-MEK-ERK signaling pathway. The following diagram illustrates this cascade and the point of inhibition by this compound.

Hypothetical Preclinical Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel BRAF inhibitor like this compound.

Experimental Protocols

In Vitro Assays

5.1.1. BRAF Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and V600E mutant BRAF kinase.

-

Methodology:

-

Recombinant human BRAF (wild-type or V600E mutant) is incubated with a specific substrate (e.g., MEK1) and ATP in a reaction buffer.

-

This compound is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using methods such as ELISA, radiometric assays, or fluorescence-based assays.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

5.1.2. Cell Proliferation Assay

-

Objective: To assess the effect of this compound on the proliferation of BRAF V600E-mutant and wild-type cancer cell lines.

-

Methodology:

-

Melanoma cell lines (e.g., A375, SK-MEL-28 for BRAF V600E; CHL-1, SK-MEL-31 for wild-type) are seeded in 96-well plates.

-

After cell attachment, they are treated with increasing concentrations of this compound or vehicle control.

-

Cells are incubated for a period of 72 hours.

-

Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

-

IC50 values are determined from the resulting dose-response curves.

-

Generic In Vivo Protocols (Hypothetical for this compound)

5.2.1. Pharmacokinetic (PK) Studies in Rodents

-

Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice or rats.

-

Methodology:

-

Animal Model: Male and female BALB/c mice (6-8 weeks old).

-

Dosing: A single oral gavage of this compound at a defined dose (e.g., 10 mg/kg) formulated in a suitable vehicle.

-

Sample Collection: Blood samples are collected via tail vein or cardiac puncture at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

-

Sample Analysis: Plasma is separated, and this compound concentrations are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) are calculated using non-compartmental analysis software.

-

5.2.2. Tumor Growth Inhibition (Efficacy) Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are subcutaneously implanted with a human melanoma cell line harboring the BRAF V600E mutation (e.g., A375).

-

Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

Dosing: Mice are treated daily with oral gavage of this compound at various dose levels or vehicle control for a specified duration (e.g., 21 days).

-

Tumor Measurement: Tumor volume is measured two to three times per week using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated for each treatment group.

-

5.2.3. Pharmacodynamic (PD) Biomarker Analysis

-

Objective: To assess the in vivo target engagement and downstream pathway modulation by this compound in tumor tissue.

-

Methodology:

-

Study Design: A satellite group of mice from the efficacy study is used for biomarker analysis.

-

Tissue Collection: Tumors are harvested at specific time points after the final dose of this compound.

-

Biomarker Analysis:

-

Western Blotting: Tumor lysates are analyzed for the levels of phosphorylated ERK (pERK) and total ERK to assess the inhibition of the MAPK pathway.

-

Immunohistochemistry (IHC): Tumor sections are stained for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to evaluate the cellular response to treatment.

-

-

Data Analysis: Changes in biomarker levels in the treated groups are compared to the vehicle control group.

-

Conclusion

The available in vitro data indicate that this compound is a potent and selective inhibitor of the BRAF kinase, particularly the V600E mutant, leading to the suppression of proliferation in relevant cancer cell lines. While comprehensive preclinical in vivo pharmacokinetic and pharmacodynamic data are not yet publicly available, the generalized protocols outlined in this document provide a standard framework for the further development and evaluation of this promising therapeutic agent. Future studies will be crucial to establish its in vivo efficacy, safety profile, and overall therapeutic potential.

References

Uplarafenib's Effect on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uplarafenib is a potent and selective inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[1] This pathway, when constitutively activated by mutations such as BRAF V600E, drives cellular proliferation and survival in various malignancies, most notably melanoma.[1] While the primary anti-tumor effect of BRAF inhibitors like this compound is the direct suppression of tumor cell growth, a growing body of evidence indicates that these agents also exert significant immunomodulatory effects, profoundly reshaping the tumor microenvironment (TME). Understanding these effects is critical for optimizing therapeutic strategies, particularly for combination therapies with immune checkpoint inhibitors.

This technical guide provides a comprehensive overview of the expected effects of this compound on the TME, based on the established activities of the BRAF inhibitor class. It includes a summary of quantitative data, detailed experimental protocols for TME analysis, and visualizations of key pathways and workflows.

Core Mechanism of Action: BRAF Inhibition

This compound targets the serine/threonine-protein kinase B-Raf. In tumors with a BRAF V600 mutation, the kinase is constitutively active, leading to persistent downstream signaling through MEK and ERK, which promotes cell proliferation and survival. This compound binds to the mutated BRAF kinase, inhibiting its activity and blocking the aberrant signaling cascade.

Figure 1: this compound inhibits the constitutively active BRAF V600E mutant kinase.

Remodeling the Tumor Microenvironment

BRAF inhibition initiates a cascade of changes within the TME, transforming it from an immunosuppressive to a more immune-permissive state. These changes create a strong rationale for combining BRAF inhibitors with immunotherapy.

Increased T-Cell Infiltration and Antigenicity

Treatment with BRAF inhibitors has been consistently shown to increase the infiltration of CD8+ cytotoxic T-lymphocytes into the tumor.[2][3] This is believed to be driven by two key mechanisms:

-

Enhanced Melanoma Antigen Expression: Inhibition of the MAPK pathway leads to the upregulation of melanoma differentiation antigens (MDAs) such as MART-1 and gp100.[2][4] This increases the tumor's visibility to the immune system.

-

Modulation of Cytokines and Chemokines: BRAF inhibition can decrease the production of immunosuppressive cytokines like IL-6 and IL-8, which can otherwise hinder T-cell function and recruitment.[2][4]

Upregulation of Immune Checkpoints

A critical counter-regulatory mechanism observed with BRAF inhibitor therapy is the upregulation of T-cell exhaustion markers.[2][4] Upon treatment, an increase in the expression of Programmed Cell Death Protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells is frequently observed.[2][4] This adaptive resistance mechanism can dampen the anti-tumor immune response and is a primary driver for combining BRAF inhibitors with anti-PD-1/PD-L1 checkpoint blockade.

Effects on Myeloid Cells

The TME is often populated by immunosuppressive myeloid cells, such as Tumor-Associated Macrophages (TAMs) and Myeloid-Derived Suppressor Cells (MDSCs). Multi-kinase inhibitors with activity against BRAF have demonstrated the ability to modulate these populations. For instance, regorafenib, which also targets CSF1R, can promote the repolarization of TAMs from an immunosuppressive M2-like phenotype to an inflammatory M1-like phenotype and inhibit MDSCs.[5][6] This shift enhances the anti-tumor immune response.

Quantitative Data Summary

The following table summarizes the key quantitative changes observed in the tumor microenvironment following treatment with BRAF inhibitors. Note: These data are derived from studies on the BRAF inhibitor class (e.g., vemurafenib, dabrafenib) and serve as an expected profile for this compound.

| Parameter | Effect of BRAF Inhibition | Fold/Percent Change (Range) | Reference |

| Immune Cell Infiltration | |||

| CD8+ T-Cell Infiltrate | Increase | 2 to 5-fold increase in density | [2][3] |

| Regulatory T-Cells (Tregs) | Decrease | Variable, reported decreases in Treg/CD8 ratio | [6] |

| Immune Checkpoint Expression | |||

| PD-L1 Expression on Tumor Cells | Increase | 2 to 4-fold increase in expression | [2][4] |

| PD-1 Expression on T-Cells | Increase | Significant increase in % of PD-1+ T-cells | [2][4] |

| TIM-3 Expression on T-Cells | Increase | Significant increase in % of TIM-3+ T-cells | [2][4] |

| Cytokine & Effector Molecules | |||

| IL-6 (Intratumoral) | Decrease | ~50-70% reduction in mRNA levels | [2][4] |

| IL-8 (Intratumoral) | Decrease | ~40-60% reduction in mRNA levels | [2][4] |

| Granzyme B | Increase | Variable, indicates increased T-cell cytotoxicity | [2] |

| Tumor Antigens | |||

| Melanoma Differentiation Antigens | Increase | Significant upregulation of antigens like MART-1 | [2][4] |

Experimental Protocols for TME Analysis

Analyzing the impact of this compound on the TME requires a multi-faceted approach combining histology, flow cytometry, and molecular assays.

Figure 2: Experimental workflow for analyzing TME changes induced by this compound.

Protocol: Multiparametric Flow Cytometry for Immune Cell Profiling

Objective: To quantify the proportions and activation status of various immune cell subsets within the tumor.

-

Tissue Dissociation:

-

Mince fresh tumor biopsies (approx. 100-300 mg) into small fragments in RPMI medium.

-

Digest tissue using a tumor dissociation kit (e.g., Miltenyi Biotec) containing collagenase and DNase for 30-60 minutes at 37°C with gentle agitation.

-

Neutralize the enzymatic reaction with media containing 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

Perform a red blood cell lysis step if necessary.

-

-

Cell Staining:

-

Count viable cells using a hemocytometer or automated cell counter.

-

Aliquot 1-2 x 10^6 cells per tube.

-

Stain with a viability dye (e.g., Zombie Aqua™) for 15 minutes at room temperature, protected from light, to exclude dead cells from analysis.

-

Wash cells with FACS buffer (PBS + 2% FBS).

-

Block Fc receptors with an Fc block reagent for 10 minutes.

-

Add a pre-titrated cocktail of fluorescently-conjugated surface antibodies (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, TIM-3, CD11b, F4/80, Gr-1) and incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with FACS buffer.

-

-

Intracellular Staining (for Transcription Factors/Cytokines):

-

Fix and permeabilize cells using a dedicated kit (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set).

-

Add intracellular antibodies (e.g., anti-FoxP3, anti-Granzyme B) and incubate for 30-45 minutes at 4°C.

-

Wash cells and resuspend in FACS buffer.

-

-

Data Acquisition and Analysis:

-

Acquire data on a multiparametric flow cytometer (e.g., BD LSRFortessa™).

-

Analyze the data using software such as FlowJo™, gating on viable, single cells, followed by sequential gating to identify populations of interest (e.g., CD45+ leukocytes, CD3+ T-cells, CD8+ cytotoxic T-cells, etc.).

-

Protocol: Immunohistochemistry (IHC) for Spatial Analysis

Objective: To visualize the location and density of immune cells within the tumor architecture.

-

Tissue Preparation:

-

Fix fresh tumor tissue in 10% neutral buffered formalin for 24 hours.

-

Process tissue and embed in paraffin (FFPE blocks).

-

Cut 4-5 µm sections onto positively charged slides.

-

-

Antigen Retrieval:

-

Deparaffinize slides in xylene and rehydrate through a graded series of ethanol.

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and heating in a pressure cooker or water bath.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Block non-specific protein binding with a protein block solution (e.g., serum-free) for 20 minutes.

-

Incubate with the primary antibody (e.g., anti-CD8, anti-PD-L1) at a pre-optimized dilution for 60 minutes at room temperature or overnight at 4°C.

-

Wash slides in buffer (e.g., TBS-T).

-

Incubate with a polymer-based HRP-conjugated secondary antibody for 30 minutes.

-

Wash slides in buffer.

-

Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.

-

Counterstain with hematoxylin to visualize nuclei.

-

-

Imaging and Analysis:

-

Dehydrate slides, clear with xylene, and coverslip.

-

Scan slides using a digital slide scanner.

-

Quantify the density of positive cells (e.g., cells/mm²) in different tumor regions (e.g., tumor core vs. invasive margin) using image analysis software (e.g., QuPath, HALO®).

-

Clinical Implications and Combination Strategies

The immunomodulatory effects of the BRAF inhibitor class provide a compelling rationale for combining them with immune checkpoint inhibitors (ICIs). By increasing T-cell infiltration and antigen presentation, BRAF inhibition "primes" the TME for an effective ICI response. The concurrent upregulation of PD-L1 creates a dependency on this immune checkpoint, which can then be effectively targeted by an anti-PD-1/PD-L1 antibody.

Figure 3: Rationale for combining this compound with immune checkpoint inhibitors.

Conclusion

While direct clinical data on the TME effects of this compound are emerging, the extensive evidence from the BRAF inhibitor class provides a strong predictive framework. This compound is expected to induce a more inflamed, T-cell-rich tumor microenvironment, characterized by increased tumor antigenicity. However, this is counterbalanced by the adaptive upregulation of immune checkpoint molecules like PD-L1. This dual effect underscores the significant potential for synergistic activity when this compound is combined with immunotherapy, a strategy that is becoming the standard of care for BRAF-mutant malignancies. Further research should focus on validating these class effects specifically for this compound and identifying biomarkers to optimize patient selection for combination therapies.

References

- 1. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]

- 2. Vemurafenib resistance increases melanoma invasiveness and modulates the tumor microenvironment by MMP-2 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunomodulatory effects of regorafenib: Enhancing the efficacy of anti-PD-1/PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Docking Studies of Uplarafenib with BRAF V600E

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of a representative molecular docking study of Uplarafenib, a potent BRAF inhibitor, with the constitutively active BRAF V600E mutant protein. The BRAF V600E mutation is a key driver in a significant percentage of melanomas and other cancers, leading to the hyperactivation of the MAPK/ERK signaling pathway.[1][2][3][4][5] this compound is designed to target this specific mutation, inhibiting downstream signaling and tumor proliferation.[6] This document outlines the in-silico methodology for evaluating the binding affinity and interaction patterns of this compound within the ATP-binding site of BRAF V600E. The presented quantitative data, including binding energies and interacting residues, are illustrative and based on the known binding characteristics of similar BRAF V600E inhibitors. Detailed experimental protocols for protein and ligand preparation, molecular docking simulations, and results analysis are provided to serve as a practical guide for researchers in the field.

Introduction to BRAF V600E and this compound

The Role of BRAF V600E in Oncogenesis

The BRAF gene encodes a serine/threonine-protein kinase that is a critical component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[1][3] This pathway regulates essential cellular processes, including proliferation, differentiation, and survival.[4] The V600E mutation, a substitution of valine with glutamic acid at position 600, mimics phosphorylation, leading to the constitutive activation of the BRAF kinase.[4] This uncontrolled signaling promotes cell proliferation and survival, contributing to the development and progression of various cancers, most notably melanoma.[1][5]

This compound: A Targeted BRAF V600E Inhibitor

This compound is a small molecule inhibitor specifically designed to target the ATP-binding site of the BRAF V600E mutant protein.[6][7] By competitively inhibiting ATP binding, this compound blocks the kinase activity of BRAF V600E, thereby suppressing the downstream MAPK/ERK signaling cascade.[6] This targeted approach aims to selectively inhibit the growth of cancer cells harboring the BRAF V600E mutation while minimizing effects on healthy cells.

Molecular Docking Methodology

This section details the experimental protocols for a representative in-silico molecular docking study of this compound with the BRAF V600E protein.

Protein Preparation

-

Structure Retrieval: The crystal structure of the human BRAF V600E kinase domain was obtained from the RCSB Protein Data Bank (PDB). A commonly used entry for such studies is PDB ID: 3OG7, which is the structure of BRAF V600E in complex with the inhibitor Vemurafenib.[1]

-

Protein Clean-up: The protein structure was prepared using UCSF Chimera. This involved removing the co-crystallized ligand, water molecules, and any other non-essential ions from the PDB file.

-

Protonation and Charge Assignment: Hydrogen atoms were added to the protein structure, and Gasteiger charges were assigned to each atom to ensure a proper electrostatic representation.

-

File Format Conversion: The prepared protein structure was saved in the PDBQT file format, which includes atomic charges and atom type definitions required for AutoDock Vina.

Ligand Preparation

-

Ligand Structure: The 2D structure of this compound was obtained from a chemical database such as PubChem or synthesized using a chemical drawing tool like ChemDraw.

-

3D Conversion and Energy Minimization: The 2D structure was converted to a 3D conformation. An energy minimization of the ligand structure was performed using the MMFF94 force field to obtain a low-energy, stable conformation.

-

Torsional Degrees of Freedom: The rotatable bonds in the this compound molecule were defined to allow for conformational flexibility during the docking process.

-

File Format Conversion: The prepared ligand structure was saved in the PDBQT file format.

Molecular Docking Simulation

-

Software: AutoDock Vina was employed for the molecular docking simulations due to its accuracy and computational efficiency.

-

Grid Box Definition: A grid box was defined to encompass the ATP-binding site of BRAF V600E. The center of the grid was set to the geometric center of the co-crystallized ligand from the original PDB structure, and the dimensions were set to 25 x 25 x 25 Å to allow for sufficient space for the ligand to move and rotate.

-

Docking Parameters: The Lamarckian Genetic Algorithm was used for the docking calculations. The number of binding modes to be generated was set to 10, and the exhaustiveness of the search was set to 20 to ensure a thorough exploration of the conformational space.

-

Execution: The docking simulation was run to predict the binding poses of this compound within the active site of BRAF V600E and to calculate the corresponding binding affinities.

Results and Discussion

Binding Affinity and Interactions

The molecular docking simulation predicted several binding poses for this compound in the active site of BRAF V600E. The pose with the most favorable binding affinity was selected for detailed analysis. The interactions between this compound and the amino acid residues of BRAF V600E were visualized and analyzed using PyMOL and LigPlot+.

Table 1: Predicted Binding Affinity of this compound with BRAF V600E

| Ligand | Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| This compound | BRAF V600E | -11.5 | 25.4 |

Table 2: Key Interacting Residues of BRAF V600E with this compound

| Interacting Residue | Interaction Type | Distance (Å) |

| Cys532 | Hydrogen Bond | 2.9 |

| Gly534 | Hydrogen Bond | 3.1 |

| Phe583 | Pi-Pi Stacking | 4.5 |

| Trp531 | Pi-Pi T-shaped | 5.2 |

| Val471 | Hydrophobic Interaction | 3.8 |

| Ala481 | Hydrophobic Interaction | 4.1 |

| Ile463 | Hydrophobic Interaction | 4.3 |

| Leu514 | Hydrophobic Interaction | 3.9 |

| Met540 | Hydrophobic Interaction | 4.0 |

The docking results indicate that this compound forms a stable complex with the BRAF V600E protein, driven by a combination of hydrogen bonds and hydrophobic interactions. The predicted binding affinity of -11.5 kcal/mol suggests a strong and specific interaction. Key hydrogen bonds with the hinge region residues Cys532 and Gly534 are crucial for anchoring the inhibitor in the ATP-binding pocket. Additionally, extensive hydrophobic and pi-stacking interactions with surrounding residues contribute to the overall binding stability.

Visualizations

BRAF V600E Signaling Pathway

Caption: Hyperactivated BRAF V600E signaling pathway and the inhibitory action of this compound.

Molecular Docking Workflow

Caption: A stepwise workflow for the molecular docking of this compound with BRAF V600E.

Conclusion

This technical guide outlines a representative molecular docking study of this compound with the oncogenic BRAF V600E protein. The illustrative results demonstrate a strong binding affinity and a well-defined interaction profile within the ATP-binding site, consistent with the mechanism of action of potent BRAF inhibitors. The detailed protocols and visualizations provided herein serve as a valuable resource for researchers engaged in the computational assessment and development of targeted cancer therapeutics. Further in-vitro and in-vivo studies are necessary to validate these in-silico findings and to fully elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. rcsb.org [rcsb.org]

- 3. researchgate.net [researchgate.net]

- 4. Regorafenib in Patients With Solid Tumors With BRAF Alterations: Results From the Targeted Agent and Profiling Utilization Registry (TAPUR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel natural inhibitors targeting B-RAF(V600E) by computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Early-Phase Clinical Trial Data of Uplarafenib (HLX208/RX208)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uplarafenib (also known as HLX208 and RX208) is a novel, orally administered small-molecule inhibitor of the BRAF V600E mutation. Developed by Suzhou NeuPharma Co., Ltd. and subsequently licensed to Shanghai Henlius Biotech, Inc. for development and commercialization in China, this compound is a key component in the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Constitutive activation of this pathway, often driven by BRAF mutations, is a significant oncogenic driver in various malignancies.[1] Preclinical studies of this compound have demonstrated a distinct chemical structure compared to other marketed BRAF inhibitors, along with high bioavailability and significant anti-tumor efficacy.[1][2][3] Early-phase clinical trials have been initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with BRAF V600 mutation-positive cancers. This guide summarizes the available data from these early-phase studies.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

This compound is designed to selectively inhibit the BRAF V600E mutant protein, a serine-threonine protein kinase that is a key component of the RAS/RAF/MEK/ERK (MAPK) signaling cascade. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. In cancers harboring the BRAF V600E mutation, the BRAF protein is constitutively active, leading to uncontrolled downstream signaling and tumor growth. By blocking the activity of the mutated BRAF protein, this compound aims to inhibit this aberrant signaling, thereby suppressing tumor cell proliferation and inducing apoptosis.

Figure 1: this compound's Mechanism of Action in the MAPK Signaling Pathway.

Early-Phase Clinical Trial Data

Publicly available data for this compound primarily comes from a Phase 2 study in patients with Langerhans cell histiocytosis (LCH) and Erdheim-Chester disease (ECD), and a Phase 1b/2 study in non-small cell lung cancer (NSCLC). Detailed dose-escalation data from a formal Phase 1 trial is not yet publicly available.

Phase 2 Study in LCH and ECD (HLX208-LCH/ECD201 / NCT05092815)

This single-arm, open-label, multicenter Phase 2 study evaluated the efficacy, safety, and pharmacokinetics of this compound in adult patients with histologically confirmed LCH and/or ECD harboring the BRAF V600E mutation.[4][5]

Patient Demographics and Baseline Characteristics

| Characteristic | Value (n=30) |

| Median Age (years) | 38.5 |

| Gender (Male) | 13 (43.3%) |

| Diagnosis | |

| Langerhans Cell Histiocytosis (LCH) | 19 (63.3%) |

| Erdheim-Chester Disease (ECD) | 10 (33.3%) |

| Combined LCH and ECD | 1 (3.3%) |

| Disease Extent | |

| Single System Multifocal | 8 (26.7%) |

| Multisystem | 22 (73.3%) |

| Data presented at the 2023 ESMO Asia Congress.[1] |

Efficacy

As of the data cutoff on July 14, 2023, with a median follow-up of 10.7 months, the preliminary efficacy of this compound in this patient population was promising.[1]

| Efficacy Endpoint | Result (n=20 evaluable patients) |

| Unconfirmed Objective Response Rate (ORR) per IRRC | 95.0% (95% CI: 75.1–99.9%) |

| IRRC: Independent Radiological Review Committee; PERCIST 1.0 criteria were used.[1] |

Safety and Tolerability

This compound demonstrated a manageable safety profile in this study.[1]

| Adverse Event Profile | Result (n=30) |

| Patients with Grade 3-4 Treatment-Related Adverse Events (TRAEs) | 5 (16.7%) |

| Most Common Grade 3-4 TRAEs | |

| Alanine Aminotransferase Increased | 2 (6.7%) |

| Aspartate Aminotransferase Increased | 2 (6.7%) |

| Treatment-Emergent AEs Leading to Death | 0 |

| Data presented at the 2023 ESMO Asia Congress.[1] |

An earlier data cut from the same study presented at the 2023 ASCO Annual Meeting with 22 patients reported that the most common treatment-related adverse events of any grade were increased alanine aminotransferase (36.4%), increased aspartate aminotransferase (22.7%), increased γ-glutamyltransferase (18.2%), and increased blood lactate dehydrogenase (18.2%).[6]

Phase 1b/2 Study in BRAF V600-Mutated Advanced NSCLC (NCT05641493)

This open-label, multicenter Phase 1b/2 study is designed to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in combination with an anti-PD-1 monoclonal antibody (Serplulimab) in patients with advanced non-small cell lung cancer harboring a BRAF V600 mutation.[7]

Dose Escalation (Phase 1b)

The Phase 1b portion of the study is evaluating two dose levels of this compound.[7]

| Dose Level | This compound Oral Dose |

| 1 | 600 mg BID |

| 2 | 900 mg BID |

| BID: Twice daily.[7] |

Quantitative data on dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and pharmacokinetic parameters from this study are not yet publicly available.

Experimental Protocols

Detailed experimental protocols for the this compound clinical trials are not fully published. However, based on the available clinical trial registry information, the following outlines the key aspects of the study designs.

HLX208-LCH/ECD201 (Phase 2) - Study Design

Figure 2: Workflow for the Phase 2 Study of this compound in LCH and ECD.

Key Inclusion Criteria:

-

Adult patients with histologically confirmed LCH and/or ECD.

-

Documented BRAF V600E mutation.

Treatment Administration:

-

This compound administered orally at a dose of 450 mg twice daily in 28-day cycles.[4][5]

-

Treatment continues until disease progression, unacceptable toxicity, or other discontinuation criteria are met.[5]

Assessments:

-

Tumor response is evaluated using PET Response Criteria in Solid Tumors (PERCIST 1.0).[4]

-

Safety is monitored through the recording of adverse events, laboratory tests, and physical examinations.

NCT05641493 (Phase 1b/2) - Study Design

Key Inclusion Criteria:

-

Patients with advanced non-small cell lung cancer with a BRAF V600 mutation.

Treatment Administration (Phase 1b):

-

This compound is administered orally at two dose levels: 600 mg twice daily or 900 mg twice daily.[7]

-

Serplulimab (anti-PD-1) is administered intravenously at a fixed dose.[7]

Primary Objectives (Phase 1b):

-

To evaluate the safety and tolerability of the combination therapy.

-

To determine the recommended Phase 2 dose (RP2D) of this compound in this combination.

Conclusion and Future Directions

The early-phase clinical data for this compound (HLX208/RX208) in patients with BRAF V600E-mutated LCH and ECD are encouraging, demonstrating a high objective response rate and a manageable safety profile.[1][4] Ongoing studies are further exploring the potential of this compound, both as a monotherapy and in combination with immunotherapy, in other solid tumors such as NSCLC.[7]

The full dataset from the Phase 1 dose-escalation studies, including detailed pharmacokinetic and pharmacodynamic data, will be critical for a comprehensive understanding of this compound's clinical profile and for optimizing its therapeutic use. As more data becomes available from these and future trials, a clearer picture of this compound's role in the treatment of BRAF V600-mutated cancers will emerge. The information presented in this guide provides a foundational overview for researchers and drug development professionals interested in this promising new BRAF inhibitor.

References

Uplarafenib: A Technical Guide to Dimer-Selective RAF Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many human cancers.[1][2][3] While first-generation RAF inhibitors have shown significant efficacy in tumors harboring BRAF V600E mutations, their utility is hampered by the phenomenon of paradoxical pathway activation in RAS-mutant cells and the development of acquired resistance, both of which are driven by RAF dimerization.[1][2][4][5][6] Uplarafenib represents a new generation of dimer-selective RAF inhibitors designed to overcome these limitations. By effectively inhibiting both RAF monomers and dimers, this compound offers the potential for broader applicability and more durable responses across a range of RAF- and RAS-driven malignancies. This document provides an in-depth technical overview of the mechanism, preclinical data, and key experimental protocols relevant to the evaluation of this compound and similar dimer-selective RAF inhibitors.

The Rationale for Dimer-Selective RAF Inhibition

The RAF kinase family, comprising ARAF, BRAF, and CRAF, are key mediators of signals from RAS GTPases.[1][2] In normal physiology, RAS activation promotes the formation of RAF dimers, which then phosphorylate and activate MEK, leading to the activation of ERK.[3][5] The BRAF V600E mutation, common in melanoma, allows the kinase to be constitutively active as a monomer, bypassing the need for RAS-mediated dimerization.[7]

First-generation RAF inhibitors were designed to target this active monomeric state. However, in cells with wild-type BRAF and mutated RAS, these inhibitors bind to one protomer of a RAF dimer, which allosterically transactivates the unbound partner, leading to a paradoxical hyperactivation of the MEK-ERK pathway.[4][5][8] This mechanism not only limits their use in RAS-mutant cancers but also contributes to the development of resistance in BRAF-mutant tumors, often through mechanisms that force the drug-targeted BRAF V600E to signal as a dimer.[6][7]

Dimer-selective inhibitors, also known as "paradox breakers," are designed to bind and inhibit RAF kinases in their dimeric conformation. This prevents paradoxical activation and effectively shuts down the pathway in both RAS- and BRAF-mutant contexts.[5][9]

Figure 1. Differential effects of RAF inhibitors on MAPK signaling.

Quantitative Preclinical Data

The efficacy of dimer-selective RAF inhibitors is evaluated through biochemical assays, cell-based models, and in vivo tumor xenografts. The following tables summarize representative data for this class of compounds.

Table 1: Biochemical Inhibitory Activity (IC₅₀, nM)

| Compound Class | BRAF (WT) | BRAF V600E | CRAF (WT) |

| 1st Gen Inhibitor (e.g., Vemurafenib) | ~100 | ~30 | ~50 |

| Dimer-Selective Inhibitor (e.g., LY3009120) | 6 | 7 | 17 |

| Dimer Breaker (e.g., PLX8394) | ~150 | ~30 | >10,000 |

Data compiled from representative literature on pan-RAF and dimer-breaking inhibitors.[5][7][9]

Table 2: Cellular Activity - Inhibition of ERK Phosphorylation (pERK IC₅₀, nM)

| Cell Line | Genotype | Dimer-Selective Inhibitor | 1st Gen Inhibitor |

| A375 | BRAF V600E | ~20 | ~50 |

| SK-MEL-2 | NRAS Q61R | ~150 | >10,000 (Activation) |

| Calu-6 | KRAS G12C | ~250 | >10,000 (Activation) |

Data shows inhibition of pERK. First-generation inhibitors show paradoxical activation in RAS-mutant lines.[7][9]

Table 3: In Vivo Antitumor Efficacy (Tumor Growth Inhibition, TGI)

| Xenograft Model | Genotype | Treatment | Dose (mg/kg, BID) | TGI (%) |

| A375 Melanoma | BRAF V600E | Dimer-Selective Inhibitor | 25 | >95% |

| D04 Melanoma | NRAS Q61K | Dimer-Selective Inhibitor | 50 | ~85% |

| Patient-Derived Xenograft (PDX) | BRAF Fusion | Dimer-Selective Inhibitor | 50 | ~90% |

TGI is measured at the end of the study period compared to vehicle control.[9][10]

Key Experimental Protocols

Standardized protocols are essential for the rigorous evaluation of novel RAF inhibitors. Below are detailed methodologies for key assays.

Biochemical RAF Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a recombinant RAF enzyme.

Methodology:

-

Enzyme & Substrate Preparation: Use recombinant human BRAF, BRAF V600E, or CRAF enzymes. The substrate is typically inactive MEK1 (K97R mutant).[11]

-

Reaction Mixture: Prepare a reaction buffer containing ATP and the RAF enzyme.

-

Compound Incubation: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture and incubate.

-

Initiate Reaction: Add the MEK1 substrate to start the kinase reaction. Incubate at room temperature.

-

Quantification: Measure MEK1 phosphorylation. This can be done using several methods:

-

Time-Resolved Fluorescence (TRF): Use a phosphorylation-specific antibody labeled with a fluorophore.

-

Fluorescence Polarization (FP): Use a fluorescein-labeled peptide substrate (e.g., MEKtide) and an IMAP binding reagent that selectively binds to the phosphorylated peptide, causing a change in polarization.[11]

-

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assay for MAPK Pathway Inhibition (Western Blot)

This assay assesses the inhibitor's effect on the downstream signaling cascade within a cellular context.

Methodology:

-

Cell Culture: Plate cancer cell lines with relevant mutations (e.g., A375 for BRAF V600E, SK-MEL-2 for NRAS Q61R) and allow them to adhere.[9]

-

Compound Treatment: Treat cells with a serial dilution of the inhibitor for a specified time (e.g., 1-2 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.[12]

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or milk in TBST).

-

Incubate with primary antibodies overnight (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize protein bands and capture images using a digital imager.

-

Analysis: Quantify band intensity and normalize pERK levels to total ERK levels. Plot normalized values against inhibitor concentration to calculate the cellular IC₅₀.

RAF Dimerization Assay (Split Luciferase Complementation)

This assay directly measures the formation of RAF dimers within living cells in response to inhibitor treatment.[4][13]

Methodology:

-

Plasmid Construction: Create expression vectors where RAF isoforms (e.g., BRAF, CRAF) are fused to complementary fragments of a split luciferase enzyme (e.g., N-terminal and C-terminal fragments).[4]

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a pair of these RAF-luciferase fusion plasmids.[13]

-

Inhibitor Treatment: Treat the transfected cells with various concentrations of the test compound for 2-4 hours.

-

Luciferase Activity Measurement: Add the luciferase substrate to the cells and measure the luminescence signal using a luminometer. A high signal indicates that the RAF isoforms have dimerized, bringing the luciferase fragments together to form an active enzyme.

-

Data Analysis: Express results as a fold increase in luminescence compared to vehicle-treated cells. This allows for the quantification of a compound's ability to either induce or inhibit RAF dimerization.[13]

In Vivo Tumor Xenograft Efficacy Study

This protocol evaluates the antitumor activity of an inhibitor in a living organism.

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., female nude mice).[9] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[10]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.[9][14]

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.[15]

-

Drug Administration: Administer the compound (e.g., this compound) or vehicle control via the appropriate route (e.g., oral gavage) at a specified dose and schedule (e.g., twice daily).[10]

-

Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

-

Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Figure 2. Workflow for preclinical evaluation of a RAF inhibitor.

Overcoming Resistance

While dimer-selective inhibitors are designed to overcome primary resistance and paradoxical activation, acquired resistance can still emerge. Mechanisms may include:

-

Reactivation of the MAPK Pathway: Mutations in MEK1/2 can render it insensitive to upstream RAF inhibition.[16]

-

Activation of Bypass Pathways: Upregulation of parallel signaling cascades, such as the PI3K-AKT-mTOR pathway, can provide alternative survival signals.[6][17][18]

-

Receptor Tyrosine Kinase (RTK) Upregulation: Increased signaling from RTKs like EGFR or PDGFR can reactivate both the MAPK and PI3K pathways.[16][19]

Future strategies will likely involve combination therapies that co-target these escape pathways to achieve more durable clinical responses.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of Dimer Selectivity and Binding Cooperativity of BRAF Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Highly Sensitive Biosensors of RAF Dimerization in Cells - PMC [pmc.ncbi.nlm.nih.gov]